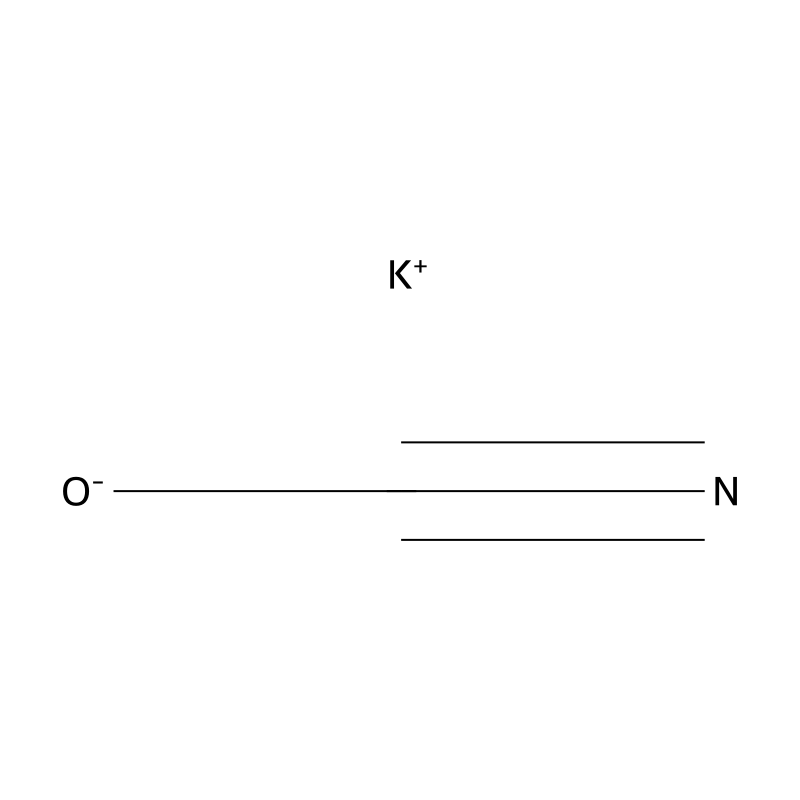

Potassium cyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 6.3X10+5 mg/L @ 10 °C

Synonyms

Canonical SMILES

Isomeric SMILES

- Sickle Cell Disease: Studies have shown that potassium cyanate can prevent the sickling of red blood cells in individuals with sickle cell disease under low oxygen conditions. This effect is believed to be due to the interaction of cyanate with hemoglobin, increasing its flexibility and preventing it from forming the rigid sickle-shaped cells. However, further research is needed to determine its safety and efficacy in humans [].

Other Research Areas

Beyond its potential therapeutic uses, potassium cyanate has been investigated in other scientific research areas:

- Antitumor properties: Some studies suggest that potassium cyanate may have antitumor effects by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells []. However, further research is needed to understand the mechanisms and potential therapeutic applications.

- Antiviral and antimicrobial properties: Limited research suggests that potassium cyanate might have antiviral and antimicrobial activities. However, these findings are preliminary and require further investigation [].

- Radioprotective effects: Studies have shown that potassium cyanate can offer some protection against the harmful effects of radiation exposure. However, the mechanisms and potential applications of this finding remain unclear and require further exploration [].

- Most research on the potential applications of potassium cyanate is in the early stages and has been primarily conducted in laboratory settings.

- Further research is needed to understand the safety, efficacy, and mechanisms of action of potassium cyanate in humans.

- Potassium cyanate is a toxic compound and should only be handled by trained professionals in controlled settings.

Potassium cyanate is an inorganic compound with the formula KOCN. It appears as a colorless solid and is notable for its linear cyanate anion, which is isoelectronic with carbon dioxide and the azide ion. The compound is primarily used in organic synthesis and has applications in various fields, including agriculture and medicine. Its production reached approximately 20,000 tons globally in 2006, highlighting its significance in industrial chemistry .

- Hydrolysis: Potassium cyanate can undergo hydrolysis to produce ammonia and carbon dioxide. The reaction can be represented as:

- Reactions with Amines: It reacts with primary amines to form monosubstituted ureas, making it a valuable reagent in organic synthesis .

- Thermal Decomposition: Upon heating, potassium cyanate can decompose into potassium carbonate and nitrogen oxides, particularly when subjected to high temperatures .

Potassium cyanate exhibits several biological activities:

Potassium cyanate can be synthesized through various methods:

- Heating Urea with Potassium Carbonate: This method involves heating urea with potassium carbonate at approximately 400 °C:

- Reaction with Potassium Hydroxide: Another method entails mixing urea with potassium hydroxide at elevated temperatures (up to 240 °C), resulting in high-purity potassium cyanate .

- Oxidation of Potassium Cyanide: Potassium cyanide can be oxidized to potassium cyanate using oxygen or reduced oxides like lead or tin at high temperatures .

Potassium cyanate has diverse applications, including:

- Organic Synthesis: It serves as a precursor for various compounds such as urea derivatives, semicarbazides, carbamates, and isocyanates. For instance, it is used in the synthesis of hydroxyurea, a drug for treating certain cancers and sickle cell disease .

- Agricultural Uses: The compound is utilized as a herbicide due to its effectiveness against certain plant species .

- Heat Treatment of Metals: It plays a role in processes like ferritic nitrocarburizing, which enhances the hardness and wear resistance of metals .

Research indicates that potassium cyanate interacts with biological systems primarily through its effects on hemoglobin and cellular respiration:

- Hemoglobin Interaction: Studies show that potassium cyanate can influence the oxygen-carrying capacity of hemoglobin by preventing sickling under low oxygen conditions .

- Toxicological Studies: While potassium cyanate itself is less toxic than its counterpart, potassium cyanide, it still requires careful handling due to potential health risks associated with its biological activity .

Several compounds share similarities with potassium cyanate, each possessing unique properties:

Potassium cyanate stands out due to its specific applications in organic synthesis and therapeutic uses, distinguishing it from other cyanates.

Color/Form

Colorless crystals

Tetragonal crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Therapeutic Uses

EXPTL USE: Potassium cyanate (0, 0.01-0.1 molar aqueous solution) prevented irreversibly the in vitro sickling of hemoglobin S-containing human erthrocytes during deoxygenation.

EXPTL USE: (VET) Parasite diseases in birds and mammals can be treated with cyanate salts and isocyanates.

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Potassium cyanide is readily oxidized to potassium cyanate by heating in the presence of oxygen or easily reduced oxides, such as those of lead or tin or manganese dioxide, and in aqueous solution by reaction with hypochlorites or hydrogen peroxide.

... By reacting alkali metal cyanide with air or oxygen in nickel or monel containers under controlled conditions.

By oxidation of potassium cyanide or ferrocyanide.

Heating potassium cyanide with lead oxide

General Manufacturing Information

Its instability in presence of moisture requires that any materials used as extenders or additives must be low in moisture content.

Cyanic acid is used in the formation of some cyanates. /Cyanic acid/

A combination fertilizer and weed killer which kills crabgrass, chick-weed, smartweed and various other plants.

Analytic Laboratory Methods

Method: AOAC 952.01, Potassium Cyanate Pesticide formulations; precipitate with semicarbazide hydrochloride and weigh the hydrazodicarbamide produced.[

Stability Shelf Life

Slowly hydrolyzed to ammonia and potassium bicarbonate.